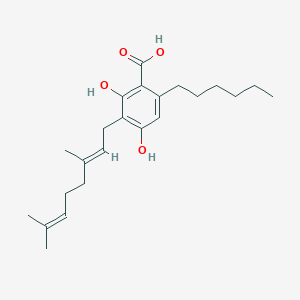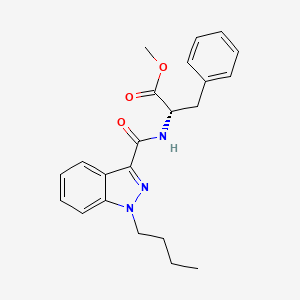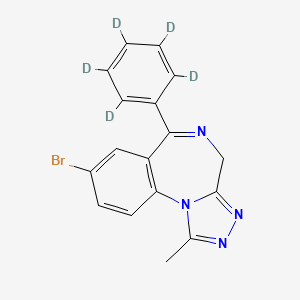
Bromazolam-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromazolam-d5 is a deuterated form of bromazolam, a designer benzodiazepine. It is primarily used as an internal standard for the quantification of bromazolam in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Bromazolam itself is a triazolobenzodiazepine, known for its sedative and anxiolytic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bromazolam-d5 involves the incorporation of deuterium atoms into the bromazolam molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include:
Formation of the triazolobenzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of the bromine atom at the desired position on the benzodiazepine ring.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Hydroxylated metabolites: Formed through oxidation.
Reduced forms: Resulting from reduction reactions.
Substituted derivatives: Produced through halogen exchange reactions.
科学的研究の応用
ブロマゾラム-d5は、特に法中毒学や分析化学の分野において、科学研究で広く使用されています。その用途には以下が含まれます。
作用機序
ブロマゾラム-d5は、ブロマゾラムと同様に、γ-アミノ酪酸(GABA)A型受容体のベンゾジアゼピン部位の作動薬として作用します。 これは、クロライドイオンチャネルの開口頻度を高めることで、GABAの抑制効果を高め、神経細胞膜の過分極化とそれに続く鎮静効果と不安解消効果をもたらします 。 ブロマゾラムのGABA A型受容体サブタイプへの結合親和性は高く、その強力な効果に貢献しています .
類似化合物:
アルプラゾラム: 類似の鎮静効果と不安解消効果を持つ広く使用されているベンゾジアゼピン。
フルブロマゾラム: 類似の薬理学的特性を持つ、ブロマゾラムのフッ素化アナログ。
クロナゾラム: 強力な鎮静効果を持つ別のトリアゾロベンゾジアゼピン。
ブロマゾラム-d5の独自性: ブロマゾラム-d5は、重水素化されているため、分析目的のための理想的な内部標準となります。 重水素原子の存在は、質量分析法で明確な特性を提供し、複雑な生物学的マトリックス中のブロマゾラムの正確な定量を可能にします .
類似化合物との比較
Alprazolam: A widely used benzodiazepine with similar sedative and anxiolytic effects.
Flubromazolam: A fluorinated analog of bromazolam with similar pharmacological properties.
Clonazolam: Another triazolobenzodiazepine with potent sedative effects.
Uniqueness of Bromazolam-d5: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of bromazolam in complex biological matrices .
特性
分子式 |
C17H13BrN4 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC名 |
8-bromo-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D |
InChIキー |
KCEIOBKDDQAYCM-VIQYUKPQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Br)C)[2H])[2H] |
正規SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Heptyl-6,6,9-trimethyl-6aS,7,8,9S,10,10aS-hexahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10829048.png)

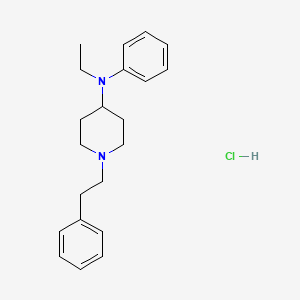
![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
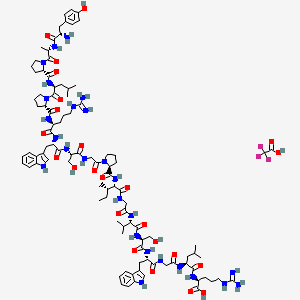

![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)
